molecular formula C17H21N5O3S B2661661 1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide CAS No. 2189499-26-9

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

Cat. No.: B2661661
CAS No.: 2189499-26-9
M. Wt: 375.45
InChI Key: ZXKBSXHCVLHDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization of Bioactive Compounds

Research has led to the discovery of bioactive compounds, including inhibitors of soluble epoxide hydrolase and calcitonin gene-related peptide (CGRP) receptor antagonists, through the identification and optimization of piperidine and pyridazine derivatives. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors were identified for their potent activity and selectivity, highlighting the critical role of triazine heterocycles and phenyl group substitution in enhancing potency and selectivity (R. Thalji et al., 2013; Reginald O. Cann et al., 2012).

Synthesis and Evaluation of Polyamides

The synthesis of polyamides incorporating nucleobases like theophylline, thymine, uracil, and adenine demonstrates the versatility of piperazine and its derivatives in forming biologically relevant polymers. These compounds, characterized by their molecular weights and solubility properties, underscore the potential of such synthetic pathways in creating novel materials with specific biological affinities (M. Hattori & M. Kinoshita, 1979; M. Hattori & M. Kinoshita, 1979).

Antibacterial and Antimicrobial Activity

Piperazine and pyridazine derivatives have been extensively studied for their antibacterial and antimicrobial properties. For example, pyrido(2,3-d)pyrimidine derivatives have shown significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the therapeutic potential of these compounds in treating bacterial infections (J. Matsumoto & S. Minami, 1975). Similarly, novel sulfonamide and carboxamide derivatives have been synthesized and demonstrated potent in vitro antimicrobial activity, highlighting the role of such compounds in developing new antimicrobial agents (B. Krishnamurthy et al., 2011).

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-14-5-7-15(8-6-14)26(18,24)25/h4-9,13H,2-3,10-11H2,1H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKBSXHCVLHDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.